

discovery and initial characterization of (2-Amino-4,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Amino-4,6-difluorophenyl)methanol
Cat. No.:	B591529

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(2-Amino-4,6-difluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **(2-Amino-4,6-difluorophenyl)methanol**, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data, this document presents a plausible synthetic route based on established chemical principles, including the synthesis of the key intermediate, 2-Amino-4,6-difluorobenzoic acid, and its subsequent reduction. This guide also furnishes predicted physicochemical and spectroscopic data to aid in the characterization of the target molecule. All experimental protocols are provided with detailed steps for laboratory synthesis. It is important to note that the biological activity of **(2-Amino-4,6-difluorophenyl)methanol** has not been reported in the scientific literature.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. **(2-Amino-**

(2-Amino-4,6-difluorophenyl)methanol (CAS No. 1260783-44-5) is a substituted benzyl alcohol that incorporates a difluorinated aniline moiety. While this compound is commercially available from several suppliers, there is a notable absence of peer-reviewed literature detailing its discovery, synthesis, and biological characterization. This guide aims to fill this gap by providing a comprehensive, albeit predictive, technical overview for researchers interested in this and related molecules.

Physicochemical and Spectroscopic Data

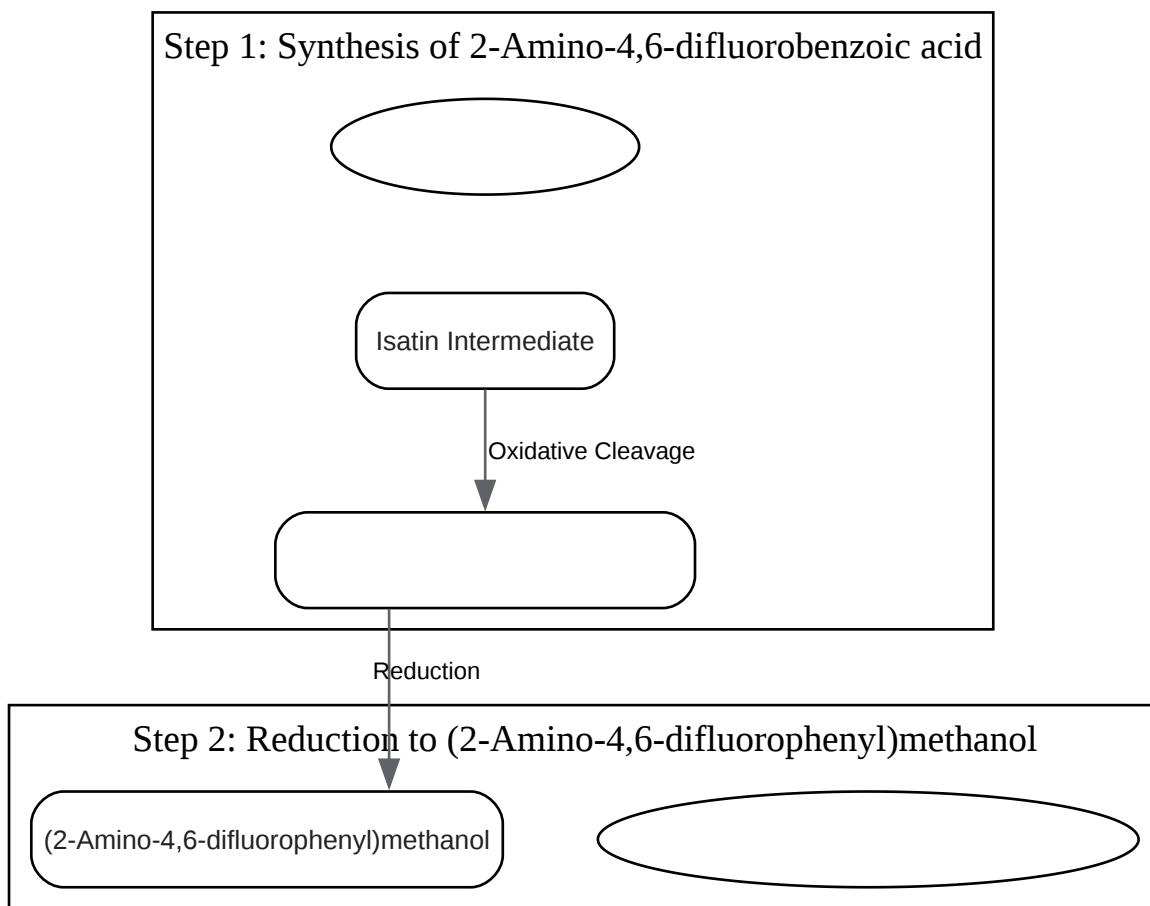
As no experimentally determined data for **(2-Amino-4,6-difluorophenyl)methanol** is publicly available, the following table summarizes its predicted properties. These values are derived from computational modeling and comparison with structurally analogous compounds.

Property	Predicted Value
Molecular Formula	C ₇ H ₇ F ₂ NO
Molecular Weight	159.14 g/mol
Appearance	White to off-white solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in methanol, ethanol, DMSO, and other polar organic solvents
¹ H NMR (400 MHz, DMSO-d ₆)	δ 7.1-6.8 (m, 2H, Ar-H), 5.0-4.8 (br s, 2H, NH ₂), 4.4 (d, J=5.5 Hz, 2H, CH ₂), 5.2 (t, J=5.5 Hz, 1H, OH)
¹³ C NMR (101 MHz, DMSO-d ₆)	δ 160-157 (dd, C-F), 155-152 (dd, C-F), 125-120 (m, C-NH ₂), 115-110 (m, C-CH ₂ OH), 100-95 (t, CH), 60-55 (CH ₂)
Mass Spectrometry (ESI+)	m/z 160.05 [M+H] ⁺
IR (KBr, cm ⁻¹)	3450-3300 (N-H, O-H stretch), 1620-1580 (N-H bend), 1500-1450 (C=C aromatic), 1250-1100 (C-F stretch)

Proposed Synthesis

The synthesis of **(2-Amino-4,6-difluorophenyl)methanol** can be logically achieved through a two-step process starting from commercially available precursors. The proposed pathway involves the synthesis of 2-Amino-4,6-difluorobenzoic acid followed by its reduction.

Synthesis Workflow



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Caption: Proposed two-step synthesis of **(2-Amino-4,6-difluorophenyl)methanol**.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-difluorobenzoic acid

This protocol is adapted from the known synthesis of the target benzoic acid derivative.

Materials:

- Appropriate isatin precursor
- Sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H₂O₂)
- Water (H₂O)
- Formic acid

Procedure:

- Prepare a solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL).
- In a separate flask, suspend the isatin intermediate (4.58 g, 25 mmol) in water (125 mL) and cool to 0 °C.
- Add the NaOH/H₂O₂ solution dropwise to the isatin suspension while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 20 hours.
- Upon reaction completion, adjust the pH of the mixture to 3 with formic acid. Exercise caution as this may cause foaming. The product will precipitate out of the solution.
- Collect the precipitate by filtration and dry it in a desiccator over phosphorus pentoxide to yield 2-Amino-4,6-difluorobenzoic acid as a white solid.[\[1\]](#)

Step 2: Reduction of 2-Amino-4,6-difluorobenzoic acid to **(2-Amino-4,6-difluorophenyl)methanol**

This is a general procedure for the reduction of a carboxylic acid to a primary alcohol.

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

Materials:

- 2-Amino-4,6-difluorobenzoic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Water (H_2O)
- 15% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH_4 (excess, e.g., 2-3 equivalents) in anhydrous THF.
- Dissolve 2-Amino-4,6-difluorobenzoic acid in anhydrous THF and add it dropwise to the LiAlH_4 suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH_4 by the dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
- Dry the combined organic filtrates over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield **(2-Amino-4,6-difluorophenyl)methanol**.

Method B: Using Sodium Borohydride and Sulfuric Acid

This method is an alternative to using the more pyrophoric LiAlH_4 .^[2]

Materials:

- 2-Amino-4,6-difluorobenzoic acid
- Sodium borohydride (NaBH_4)
- Sulfuric acid (H_2SO_4)
- Tetrahydrofuran (THF)
- Water (H_2O)
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-Amino-4,6-difluorobenzoic acid in THF in a round-bottom flask.
- Add sodium borohydride (excess, e.g., 3-4 equivalents) portion-wise to the solution at room temperature.
- Cool the mixture in an ice bath and add a solution of sulfuric acid in THF dropwise.
- After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Discovery and Initial Characterization

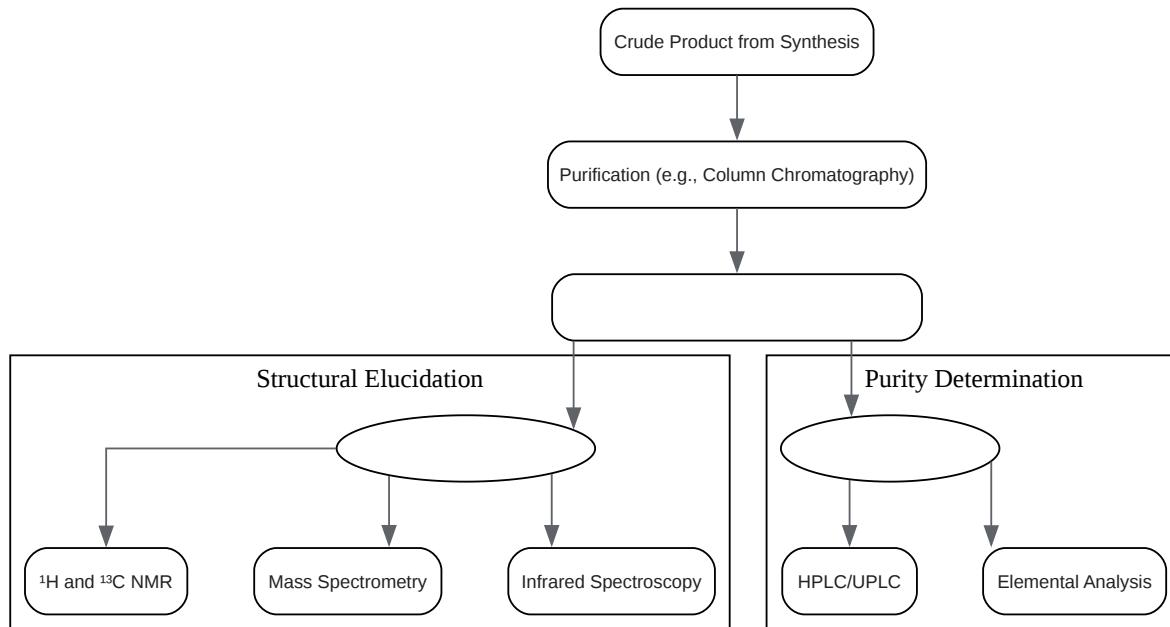
There is no specific information available in the public domain regarding the initial discovery or first synthesis of **(2-Amino-4,6-difluorophenyl)methanol**. It is likely that this compound was first synthesized as an intermediate for use in the preparation of more complex molecules, a common practice in the pharmaceutical and chemical industries. Its characterization would have followed standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, leading to the data now found in chemical supplier catalogs.

Biological Activity and Signaling Pathways

As of the date of this publication, there are no published studies on the biological activity of **(2-Amino-4,6-difluorophenyl)methanol**. Consequently, no associated signaling pathways have been identified. The presence of the fluorinated aniline moiety suggests that it could be explored as a building block in the synthesis of kinase inhibitors or other pharmacologically active agents, as fluorine substitution is a common strategy to enhance the potency and pharmacokinetic properties of drug candidates.

Logical Flow of Analysis

The characterization of a newly synthesized compound like **(2-Amino-4,6-difluorophenyl)methanol** follows a standard analytical workflow to confirm its identity and purity.



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Caption: Standard workflow for the characterization of a synthesized chemical compound.

Conclusion

(2-Amino-4,6-difluorophenyl)methanol is a fluorinated building block with potential for broader application in scientific research, particularly in the development of novel pharmaceuticals and functional materials. This technical guide provides a foundational understanding of this compound by proposing a viable synthetic route and offering predicted characterization data. It is hoped that this document will stimulate further research into the properties and potential applications of this and related fluorinated molecules. Future experimental work is required to validate the proposed synthesis and to explore the currently unknown biological activities of this compound.

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- To cite this document: BenchChem. [discovery and initial characterization of (2-Amino-4,6-difluorophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591529#discovery-and-initial-characterization-of-2-amino-4-6-difluorophenyl-methanol>]

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